

# Benzophenone-9: An In-Depth Technical Guide on its Endocrine-Disrupting Potential

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## Compound of Interest

Compound Name: Benzophenone-9

Cat. No.: B1580434

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## Abstract

**Benzophenone-9** (BP-9), chemically identified as Disodium 2,2'-dihydroxy-4,4'-dimethoxy-5,5'-disulfobenzophenone (CAS 76656-36-5), is a water-soluble UV filter utilized in cosmetic formulations to protect products from degradation by absorbing UV radiation.[1][2] Despite its use in consumer products, a comprehensive review of the scientific literature reveals a significant data gap regarding its potential to act as an endocrine disruptor. While other benzophenone derivatives, such as Benzophenone-3 (Oxybenzone) and Benzophenone-4 (Sulisobenzene), have been the subject of numerous studies investigating their estrogenic, anti-androgenic, and thyroid-disrupting activities, specific data for **Benzophenone-9** is notably absent from publicly available toxicological and regulatory assessments.[3][4][5] This technical guide summarizes the current state of knowledge, highlights the conspicuous absence of direct evidence for **Benzophenone-9**'s endocrine-disrupting capabilities, and provides a comparative analysis with structurally related benzophenones to infer potential areas of concern. Furthermore, it details standardized experimental protocols that would be essential for a thorough investigation of **Benzophenone-9**'s endocrine-disrupting potential.

## Chemical Identity of Benzophenone-9

**Benzophenone-9** is a disulfonated derivative of a dihydroxy-dimethoxy-benzophenone. Its chemical structure and properties are distinct from other more commonly studied benzophenones.

| Property          | Value   | Reference |
|-------------------|---|-----------|
| Chemical Name     | Disodium 2,2'-dihydroxy-4,4'-dimethoxy-5,5'-disulfobenzophenone   | [6]       |
| CAS Number        | 76656-36-5  | [6]       |
| Molecular Formula | C <sub>15</sub> H <sub>12</sub> Na <sub>2</sub> O <sub>11</sub> S <sub>2</sub>  | [6]       |
| Molecular Weight  | 478.36 g/mol  | [6]       |
| Synonyms          | Uvinul M 40 (Note: This trade name is also sometimes associated with other benzophenones, leading to potential confusion) | [7]       |

## Current Regulatory Standing and Safety Assessments

The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of several benzophenone derivatives, including **Benzophenone-9**, and concluded that they are safe for use in cosmetics under current practices of use and concentration.[1][8] However, these safety assessments have historically focused on general toxicology endpoints such as irritation, sensitization, and carcinogenicity, with limited specific investigation into endocrine-disrupting effects.[8] Regulatory bodies such as the Scientific Committee on Consumer Safety (SCCS) in Europe have extensively reviewed other benzophenones like BP-3 for their endocrine-disrupting properties, but a dedicated assessment for BP-9 is not readily available.[9]

## Endocrine-Disrupting Potential: A Data Gap

A thorough search of scientific databases and regulatory agency reports reveals a lack of specific studies on the endocrine-disrupting potential of **Benzophenone-9**. While there is a

wealth of information on other benzophenones, this data cannot be directly extrapolated to BP-9 due to differences in chemical structure, which can significantly alter biological activity.

## Comparative Analysis with Other Benzophenones

To provide context for potential concern, this section summarizes the known endocrine-disrupting effects of other structurally related benzophenones. It is crucial to reiterate that these findings are not specific to **Benzophenone-9**.

| Benzophenone Derivative        | Estrogenic Activity  | Anti-Androgenic Activity                    | Thyroid Disruption                              |
|--------------------------------|--|---|---|
| Benzophenone-1 (BP-1)          | Exhibits estrogenic activity in vitro.[3]                          | Shows anti-androgenic activity in vitro.[3] | Can alter thyroid hormone levels.[3]            |
| Benzophenone-2 (BP-2)          | Potent estrogenic activity in vitro.[5]                            | Demonstrates anti-androgenic activity.[5]   | May interfere with thyroid hormone function.[5] |
| Benzophenone-3 (Oxybenzone)    | Weakly estrogenic in vitro and in vivo.[5][9]                      | Possesses anti-androgenic properties.[5]    | Can impact thyroid hormone signaling.[5]        |
| Benzophenone-4 (Sulisobenzene) | Weak estrogenic activity reported in some in vitro studies.[4][10] | Shows anti-androgenic activity in vitro.[4] | May affect thyroid-related gene expression.[4]  |

## Recommended Experimental Protocols for Investigating Benzophenone-9

To address the existing data gap, a comprehensive evaluation of **Benzophenone-9**'s endocrine-disrupting potential should be undertaken using standardized and validated assays. The Organisation for Economic Co-operation and Development (OECD) provides a conceptual framework and detailed test guidelines for such evaluations.[7][11]

### In Vitro Assays

- Estrogen Receptor (ER) Binding Assay (OECD TG 493): This assay determines the ability of a chemical to bind to the estrogen receptor, which is the initial step in mediating estrogenic effects.
  - Principle: A competitive binding assay where the test chemical competes with a radiolabeled estrogen for binding to a preparation of estrogen receptors.
  - Methodology:
    - Preparation of ER-rich fractions (e.g., from uterine cytosol or recombinant sources).
    - Incubation of the ER preparation with a constant concentration of radiolabeled  $17\beta$ -estradiol and varying concentrations of the test substance (**Benzophenone-9**).
    - Separation of receptor-bound from unbound radioligand.
    - Quantification of bound radioactivity to determine the concentration of the test substance that inhibits 50% of the specific binding of the radioligand (IC50).
- Estrogen Receptor Transcriptional Activation Assay (OECD TG 455): This assay assesses the ability of a chemical to induce gene expression mediated by the estrogen receptor.
  - Principle: Utilizes a genetically modified cell line containing the human estrogen receptor and a reporter gene (e.g., luciferase) under the control of estrogen-responsive elements.
  - Methodology:
    - Culture of the reporter cell line (e.g., HeLa-9903).
    - Exposure of the cells to a range of concentrations of **Benzophenone-9**.
    - Measurement of the reporter gene product (e.g., luminescence for luciferase).
    - Data are used to generate a concentration-response curve and determine the EC50 (half-maximal effective concentration).
- Androgen Receptor (AR) Transcriptional Activation Assay (OECD TG 458): Similar to the ER activation assay, this test evaluates the potential of a substance to activate or inhibit gene

expression mediated by the androgen receptor.

- Principle: Employs a cell line containing the human androgen receptor and an androgen-responsive reporter gene.
- Methodology: The protocol is analogous to the ER transcriptional activation assay, with testosterone or dihydrotestosterone used as the reference androgen.
- Steroidogenesis Assay using H295R Cells (OECD TG 456): This assay investigates the potential of a chemical to interfere with the production of steroid hormones.
  - Principle: The H295R human adrenocortical carcinoma cell line is used as it expresses most of the key enzymes involved in steroidogenesis.
  - Methodology:
    - Culture of H295R cells.
    - Exposure to **Benzophenone-9** at various concentrations.
    - Measurement of the levels of key steroid hormones (e.g., testosterone and estradiol) in the culture medium using techniques like LC-MS/MS or immunoassays.

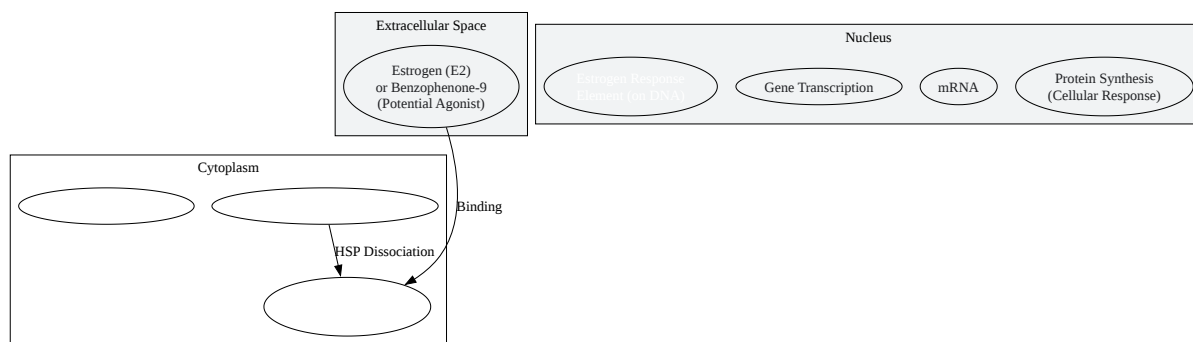
## In Vivo Assays

- Uterotrophic Assay in Rodents (OECD TG 440): This assay is a short-term in vivo screening test for estrogenic activity.
  - Principle: Measures the increase in uterine weight in ovariectomized female rodents following exposure to a test chemical.
  - Methodology:
    - Ovariectomized female rats or mice are used to eliminate endogenous estrogen production.
    - Animals are treated with **Benzophenone-9** daily for three consecutive days via oral gavage or subcutaneous injection.

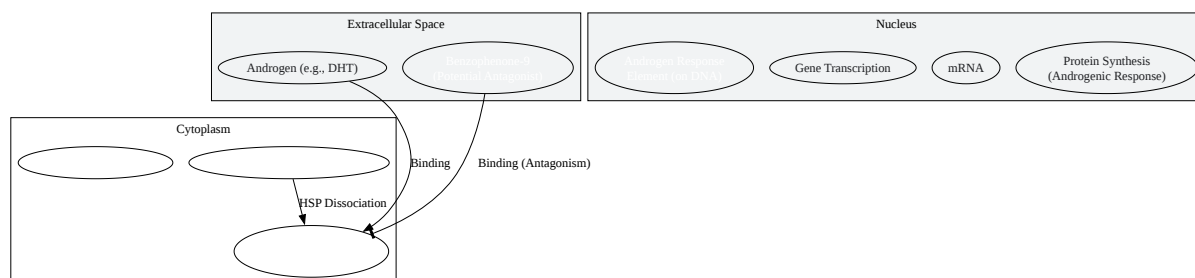
- On the fourth day, the animals are euthanized, and their uteri are excised and weighed.
- A statistically significant increase in uterine weight compared to the vehicle control indicates estrogenic activity.
- Hershberger Assay in Rodents (OECD TG 441): This is an in vivo screening assay for androgenic and anti-androgenic activity.
  - Principle: Measures changes in the weight of five androgen-dependent tissues in castrated male rodents.
  - Methodology:
    - Peripubertal male rats are castrated to remove the primary source of endogenous androgens.
    - For testing anti-androgenic activity, animals are treated with a reference androgen (e.g., testosterone propionate) and concomitantly with **Benzophenone-9** for 10 consecutive days.
    - The weights of the ventral prostate, seminal vesicles, levator ani-bulbocavernosus muscles, Cowper's glands, and glans penis are measured.
    - A statistically significant decrease in tissue weights compared to the androgen-treated control group indicates anti-androgenic activity.

## Visualizations

## Signaling Pathways



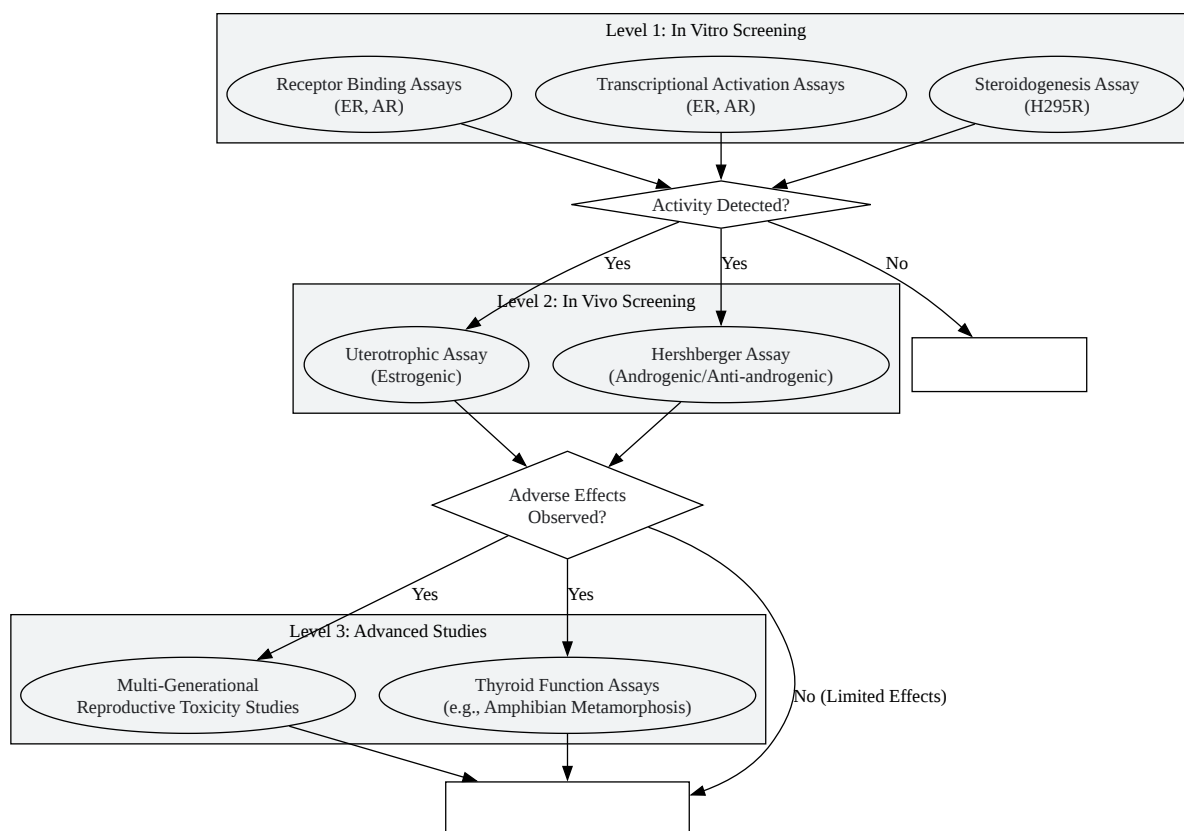
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## Experimental Workflow





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## Conclusion

The endocrine-disrupting potential of **Benzophenone-9** remains largely uncharacterized, representing a significant knowledge gap in the safety profile of this cosmetic ingredient. While the Cosmetic Ingredient Review has deemed it safe for its current applications, this conclusion is not based on a comprehensive evaluation of its potential to interfere with the endocrine system. In contrast, numerous other benzophenone derivatives have been shown to possess varying degrees of estrogenic, anti-androgenic, and thyroid-disrupting activities. Given the structural similarities, it is plausible that **Benzophenone-9** could also interact with hormonal pathways. Therefore, it is imperative for researchers and regulatory bodies to prioritize the investigation of **Benzophenone-9** using standardized in vitro and in vivo assays, such as those outlined by the OECD. Such studies are essential to definitively characterize its endocrine-disrupting potential and ensure a robust, data-driven assessment of its safety for human health. Until such data becomes available, a degree of uncertainty regarding the endocrine safety of **Benzophenone-9** will persist.

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